2-(2,2,2-Trifluoroethoxy)phenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2,2,2-Trifluoroethoxy)phenol involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with reductive iron and hydrochloric acid . Another approach for synthesizing aryl trifluoromethyl ethers from phenols involves the conversion of phenols to the corresponding aryl and heteroaryl xanthates, followed by conversion to trifluoromethyl ethers under mild conditions . Additionally, a method for synthesizing 2,6-bis(trifluoroacetyl)phenols from cyclohexanones through a dibromination-double dehydrobromination sequence has been developed .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the molecular geometry of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was confirmed by X-ray single-crystal determination and compared using Hartree-Fock and density functional theory . The molecular structure of 2-trifluoromethylphenol was determined by gas-phase electron diffraction, revealing weak intramolecular bifurcated hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of these compounds varies. Mild hydrolysis of 2-trifluoromethylphenol at neutral pH leads to the liberation of fluorine anions to form salicylic acid, a process driven by the hydration of the fluorine anions . Benzylic C-H trifluoromethylation of phenol derivatives has been achieved using copper/Togni reagent, demonstrating the practical utility of these reactions . Palladium-catalyzed cross-coupling of phenol triflates with organostannanes provides an efficient route to substituted resorcinol dimethyl ethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The fluorinated polyimides derived from the synthesized diamine exhibit good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The kinetics and mechanism of hydrolysis of 2-trifluoromethylphenol indicate that the rate of hydrolysis is favored at higher pH and is not influenced by oxygen, sunlight, or trace elements found in natural water . The crystal structure of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol is stabilized by various hydrogen bonds and π-π stacking interactions .
Scientific Research Applications
Synthesis of Silodosin Intermediate
2-(2,2,2-Trifluoroethoxy)phenol is a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. A novel synthetic route for its key intermediate, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, was developed, highlighting the method's convenience and economy (Luo, Chen, Zhang, & Huang, 2008).
Aryloxycyclophosphazenes Chemistry
This compound plays a role in the substituent exchange reactions of sodium 2,2,2-trifluoroethoxide with trimeric and tetrameric aryloxycyclophosphazenes. This process serves as a model for reactions with high polymeric linear organophosphazenes, contributing to understanding the chemical behavior of these compounds (Liu, Breon, Chen, & Allcock, 2012).
Synthesis and Characterization of Polyphosphazenes
High molecular weight polyphosphazenes with varying ratios of phenory and 2,2,2-triluoroethoxy groups have been synthesized, revealing insights into the polymer chemistry involving 2-(2,2,2-Trifluoroethoxy)phenol. The study focused on the synthesis methods and the impact of different nucleophiles used (Allcock & Kim, 1994).
Antioxidant and Anticancer Properties of Phenolics
Research on phenolic compounds, including 2-(2,2,2-Trifluoroethoxy)phenol, has highlighted their significant antioxidant properties and potential health benefits. These compounds have been studied for their role in preventing oxidative stress-related diseases like cancer (Dai & Mumper, 2010).
Aryl Fluorosulfonate Intermediates
A study explored the method for the deoxyfluorination of phenols with sulfuryl fluoride and tetramethylammonium fluoride via aryl fluorosulfonate intermediates, showcasing another chemical application of phenols (Schimler, Cismesia, Hanley, Froese, Jansma, Bland, & Sanford, 2017).
Safety And Hazards
2-(2,2,2-Trifluoroethoxy)phenol is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGLBLCECKXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517688 | |
Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)phenol | |
CAS RN |
160968-99-0 | |
Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.